5-Hydroxy-7,8-dimethyl-4-[4-(propan-2-yl)phenyl]naphtho[2,1-d][1,3]oxathiol-2-one
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Overview
Description
5-Hydroxy-7,8-dimethyl-4-[4-(propan-2-yl)phenyl]naphtho[2,1-d][1,3]oxathiol-2-one is a complex organic compound with a unique structure that includes a naphthalene ring fused with an oxathiol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-7,8-dimethyl-4-[4-(propan-2-yl)phenyl]naphtho[2,1-d][1,3]oxathiol-2-one typically involves multi-step organic reactions. The process begins with the preparation of the naphthalene ring, followed by the introduction of the oxathiol ring. Common reagents used in these reactions include halogenated compounds, organometallic reagents, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-7,8-dimethyl-4-[4-(propan-2-yl)phenyl]naphtho[2,1-d][1,3]oxathiol-2-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogenated compounds, organometallic reagents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
5-Hydroxy-7,8-dimethyl-4-[4-(propan-2-yl)phenyl]naphtho[2,1-d][1,3]oxathiol-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Hydroxy-7,8-dimethyl-4-[4-(propan-2-yl)phenyl]naphtho[2,1-d][1,3]oxathiol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Similar Compounds
- 2-(3H)-Naphthalenone, 4,4a,5,6,7,8-hexahydro-1-hydroxy-4a,5-dimethyl-3-(1-methylethylidene)
- Eremophilone, hydroxy-
Uniqueness
5-Hydroxy-7,8-dimethyl-4-[4-(propan-2-yl)phenyl]naphtho[2,1-d][1,3]oxathiol-2-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a naphthalene ring with an oxathiol ring sets it apart from other similar compounds, making it a valuable subject for further research and development.
Properties
Molecular Formula |
C22H20O3S |
---|---|
Molecular Weight |
364.5 g/mol |
IUPAC Name |
5-hydroxy-7,8-dimethyl-4-(4-propan-2-ylphenyl)benzo[g][1,3]benzoxathiol-2-one |
InChI |
InChI=1S/C22H20O3S/c1-11(2)14-5-7-15(8-6-14)18-19(23)16-9-12(3)13(4)10-17(16)20-21(18)26-22(24)25-20/h5-11,23H,1-4H3 |
InChI Key |
RAFAKQDYNKRLSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)C3=C(C(=C2O)C4=CC=C(C=C4)C(C)C)SC(=O)O3 |
Origin of Product |
United States |
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